Tuberin
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Overview
Description
Tuberin is a protein encoded by the TSC2 gene located on chromosome 16p13.3. It is a major component of the protein regulatory complex known as the Tuberous Sclerosis Complex. This compound plays a crucial role in cell cycle progression and protein synthesis. Mutations in the TSC2 gene lead to the formation of benign tumors in many organ systems, causing the Tuberous Sclerosis Complex disorder .
Preparation Methods
Tuberin is a protein, and its preparation involves recombinant DNA technology. The TSC2 gene is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under conditions that induce the expression of the TSC2 gene, leading to the production of this compound. The protein is then purified using techniques such as affinity chromatography .
Chemical Reactions Analysis
Tuberin undergoes various post-translational modifications, including phosphorylation, ubiquitination, and acetylation. These modifications regulate its activity and stability. For example, phosphorylation of this compound by Akt kinase inhibits its activity, while dephosphorylation by protein phosphatase 2A activates it. This compound also interacts with other proteins, such as Hamartin, to form the Tuberous Sclerosis Complex, which inhibits the mammalian target of rapamycin complex 1 (mTORC1) pathway .
Scientific Research Applications
Tuberin has several scientific research applications:
Chemistry: this compound is used to study protein-protein interactions and post-translational modifications.
Biology: this compound is crucial for understanding cell cycle regulation, protein synthesis, and cellular responses to environmental signals.
Medicine: this compound is studied for its role in Tuberous Sclerosis Complex disorder and its potential as a therapeutic target for cancer and other diseases.
Industry: This compound is used in the development of diagnostic tools and therapeutic agents
Mechanism of Action
Tuberin exerts its effects by forming a complex with Hamartin, which inhibits the mTORC1 pathway. This pathway regulates cell growth and protein synthesis. This compound’s GTPase activating protein domain allows it to bind and inhibit Ras homolog enriched in brain (Rheb), a small GTPase that activates mTORC1. By inhibiting Rheb, this compound prevents the activation of mTORC1, leading to reduced protein synthesis and cell growth .
Comparison with Similar Compounds
Tuberin is unique due to its role in the Tuberous Sclerosis Complex and its ability to inhibit the mTORC1 pathway. Similar compounds include:
Hamartin: Another component of the Tuberous Sclerosis Complex, encoded by the TSC1 gene.
Rheb: A small GTPase that activates mTORC1.
mTORC1: A protein complex that regulates cell growth and protein synthesis. This compound’s uniqueness lies in its ability to integrate various environmental signals and regulate multiple cellular processes, including protein synthesis, cell cycle progression, and autophagy
Properties
CAS No. |
2501-37-3 |
---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
N-[(E)-2-(4-methoxyphenyl)ethenyl]formamide |
InChI |
InChI=1S/C10H11NO2/c1-13-10-4-2-9(3-5-10)6-7-11-8-12/h2-8H,1H3,(H,11,12)/b7-6+ |
InChI Key |
SZCZSKMCTGEJKI-VOTSOKGWSA-N |
SMILES |
COC1=CC=C(C=C1)C=CNC=O |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/NC=O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CNC=O |
Key on ui other cas no. |
53643-53-1 2501-37-3 |
Synonyms |
tuberin tuberous sclerosis 2 protein tuberous sclerosis complex 2 protein |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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